5-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid
Description
5-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a fluorine atom on the benzoic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-7-9(15)3-4-10(13)8-2-5-12(16)11(6-8)14(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJDZIOAEGOXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691077 | |
| Record name | 4'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-40-8 | |
| Record name | 4'-Chloro-4-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methoxyphenylboronic acid with 2-fluorobenzoic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst and a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 5-(4-Chloro-2-methoxyphenyl)-2-fluorobenzaldehyde or this compound.
Reduction: Formation of 5-(2-methoxyphenyl)-2-fluorobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The fluorine atom can enhance the compound’s stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzoic acid: Similar structure but lacks the fluorine atom.
4-Chloro-2-methoxyphenylboronic acid: Similar structure but contains a boronic acid group instead of a benzoic acid moiety.
(4-Chloro-2-methoxyphenoxy)acetic acid: Similar structure but contains an acetic acid moiety instead of a benzoic acid moiety.
Uniqueness
5-(4-Chloro-2-methoxyphenyl)-2-fluorobenzoic acid is unique due to the presence of both a fluorine atom and a chloro-methoxy substituted phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
